Glucagon-like peptide-1 receptor agonist 12 is a synthetic compound that belongs to the class of glucagon-like peptide-1 receptor agonists, which are primarily utilized in the management of type 2 diabetes and obesity. These compounds function by mimicking the action of the endogenous glucagon-like peptide-1, a hormone involved in glucose metabolism and appetite regulation. The therapeutic potential of glucagon-like peptide-1 receptor agonist 12 extends beyond glycemic control, showing promise in cardiovascular health and neuroprotection .
The compound is synthesized through various chemical methods, which include solid-phase peptide synthesis. This technique allows for the efficient assembly of peptide chains, which are crucial for creating biologically active compounds like glucagon-like peptide-1 receptor agonist 12. The specific synthetic pathways and methodologies have been documented in several studies, highlighting their effectiveness in producing high-purity compounds suitable for biological evaluation .
Glucagon-like peptide-1 receptor agonist 12 is classified under the broader category of incretin mimetics. This classification encompasses drugs that activate the glucagon-like peptide-1 receptor, leading to enhanced insulin secretion, reduced glucagon levels, and delayed gastric emptying. These mechanisms collectively contribute to improved glycemic control in patients with type 2 diabetes .
The synthesis of glucagon-like peptide-1 receptor agonist 12 typically employs solid-phase peptide synthesis techniques. This method involves the following key steps:
The use of coupling reagents like HBTU (O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate) ensures efficient formation of peptide bonds during synthesis .
The molecular formula for glucagon-like peptide-1 receptor agonist 12 is , with a molecular weight of approximately 570.6 g/mol. The compound features a complex structure that includes various functional groups essential for its biological activity .
The molecular structure of glucagon-like peptide-1 receptor agonist 12 consists of a backbone typical of peptides, with specific modifications that enhance its stability and activity at the glucagon-like peptide-1 receptor. The presence of fluorine in its structure contributes to its potency and selectivity .
Key structural data include:
Glucagon-like peptide-1 receptor agonist 12 undergoes various chemical reactions during its synthesis, primarily focusing on amide bond formation between amino acids. The reactions are facilitated by coupling agents that activate carboxyl groups for nucleophilic attack by amine groups from other amino acids.
Reactions typically involve:
The mechanism by which glucagon-like peptide-1 receptor agonist 12 exerts its effects involves binding to the glucagon-like peptide-1 receptor, a G protein-coupled receptor located primarily in pancreatic tissues. Upon binding:
Additionally, it slows gastric emptying and reduces appetite, promoting weight loss .
Glucagon-like peptide-1 receptor agonist 12 is typically presented as a white to off-white powder. It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
The compound exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions. Its fluorinated structure enhances lipophilicity, aiding in membrane permeability and bioavailability .
Glucagon-like peptide-1 receptor agonist 12 has several applications:
The therapeutic journey of GLP-1RAs began with foundational discoveries in endocrinology and comparative biology. Key milestones include:
Table 1: Evolution of GLP-1 Receptor Agonists Based on Structural Innovations
Generation | Representative Agents | Structural Strategy | Half-life Extension Mechanism |
---|---|---|---|
First (2005) | Exenatide BID | Exendin-4 backbone with Ala8Gly substitution | DPP-4 resistance |
Second (2010) | Liraglutide | Fatty acid acylation (C16 chain) | Albumin binding, delayed absorption |
Third (2014-2017) | Dulaglutide, Semaglutide | IgG-Fc fusion (dulaglutide); C18 diacid chain (semaglutide) | Increased hydrodynamic radius; enhanced albumin affinity |
Fourth (2019-) | Oral Semaglutide, Tirzepatide | Co-formulation with SNAC permeation enhancer; dual-targeting peptide | Gastrointestinal absorption; synergistic receptor activation |
This progression reflects a pharmacodynamic evolution from glucose-lowering agents to poly-pharmacological therapeutics addressing obesity, cardiovascular risk, and neuroprotection [6] [9]. Each innovation overcame limitations of its predecessors, particularly regarding dosing frequency, patient adherence, and magnitude of metabolic benefits.
GLP-1R Agonist 12 emerges as a strategic response to the pharmacological challenges encountered with earlier incretin mimetics. Positioned within the third-generation structural paradigm, it incorporates targeted molecular modifications to optimize receptor binding kinetics and metabolic stability:
Functionally, Agonist 12 amplifies the core incretin effects through multiple mechanisms: restoration of glucose-dependent insulin secretion in pancreatic β-cells, suppression of fasting and postprandial glucagon from α-cells, and enhancement of β-cell proliferation while inhibiting apoptosis [4] [10]. Crucially, its CNS penetration activates hypothalamic and brainstem GLP-1R populations, reducing appetite and enhancing satiety perception—effects quantifiable by 15-20% body weight reduction in preclinical models, surpassing earlier GLP-1 mono-agonists [9].
GLP-1R Agonist 12 occupies a distinct niche within contemporary agonist taxonomies based on its structural scaffold, receptor selectivity profile, and signaling properties:
Table 2: Classification of GLP-1R Agonists Based on Structural Backbone and Receptor Targeting
Classification Basis | Category | Agonist Examples | GLP-1R Agonist 12 Characteristics |
---|---|---|---|
Structural Backbone | Human GLP-1 analogs | Liraglutide, Semaglutide | Modified human GLP-1 sequence with non-natural amino acids |
Exendin-4 derivatives | Exenatide, Lixisenatide | Minimal sequence homology; novel C-terminal modifications | |
Receptor Targeting | Mono-agonists | Liraglutide, Semaglutide | Primarily GLP-1R selective |
Dual agonists | Tirzepatide (GLP-1R/GIPR) | Balanced GLP-1R/GIPR co-agonism with slight GIP bias | |
Triple agonists | Retatrutide (GLP-1R/GIPR/GCGR) | Not applicable; pure GLP-1R/GIPR engagement | |
Signaling Bias | G protein-selective | Exenatide | Balanced Gαs activation and β-arrestin recruitment |
β-arrestin-biased | - | Enhanced Gαs coupling with minimal β-arrestin engagement |
The integration of these features—targeted DPP-4 evasion, prolonged pharmacokinetics, and biased dual-receptor activation—positions Agonist 12 as a next-generation therapeutic with potential advantages in glycemic efficacy, weight reduction, and possibly neuroprotection or cardiometabolic risk reduction beyond existing agents [3] [6]. Its development exemplifies the rational application of incretin physiology to address the unmet needs in metabolic disease management.
Table 3: Key Structural Modifications in Representative GLP-1R Agonists
Agonist | Amino Acid Sequence Modifications | Half-life (Hours) | Molecular Strategy |
---|---|---|---|
Native GLP-1 | HADGSFSDEMNTILDNLAARDFINWLIQTKITD | 0.02 (1-2 min) | N/A |
Exenatide | HGEGTFTSDLSKQMEEEAVRLFIEWLKNGGPSSGAPPPS | 2.4 | Exendin-4 backbone; Ala8Gly DPP-4 evasion |
Liraglutide | HAEGTFTSDVSSYLEGQAAKEFIAWLVKGRG (C16 FA @ Lys26) | 13 | Fatty acid acylation; Lys34Arg substitution |
Semaglutide | HAEGTFTSDVSSYLEGQAAKEFIAWLVKGRG (C18 diacid @ Lys26) | 160 | Diacid chain modification; Aib8, Lys34Arg |
GLP-1R Agonist 12 | XAEGTFTSDVSSYLEZQAAKEFIAWLVKGR (C18 diacid @ Lys20; X=Aib, Z=γGlu) | ~160 | Non-natural amino acids; optimized fatty acid linker |
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3